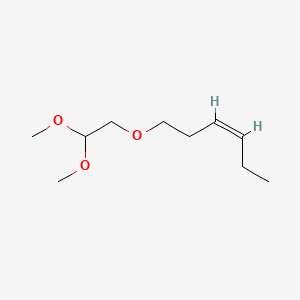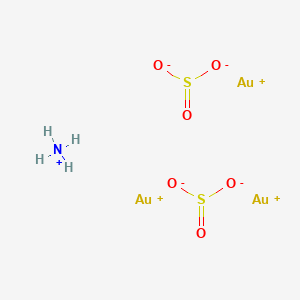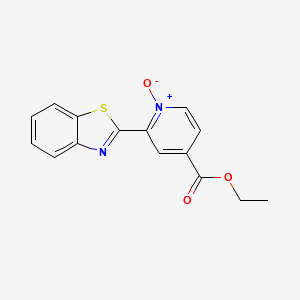aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-59-2](/img/structure/B12645544.png)
CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamic acid ester, a nitrophenyl sulfonyl group, and a phenylethyl amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a primary amine with a carbamoyl chloride to form the carbamate ester. The nitrophenyl sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group. The phenylethyl group is usually added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the following steps:
Preparation of Carbamoyl Chloride: Reacting phosgene with a primary amine.
Formation of Carbamate Ester: Reacting the carbamoyl chloride with tert-butyl alcohol.
Sulfonylation: Introducing the nitrophenyl sulfonyl group using a sulfonyl chloride.
Nucleophilic Substitution: Adding the phenylethyl group through a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates and sulfonamides.
Applications De Recherche Scientifique
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-[5-amino-3-(2-aminoethyl)pentyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [(1S)-5-amino-1-[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]pentyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
1402612-59-2 |
|---|---|
Formule moléculaire |
C24H33N3O6S |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
tert-butyl N-[5-[(2-nitrophenyl)sulfonyl-(2-phenylethyl)amino]pentyl]carbamate |
InChI |
InChI=1S/C24H33N3O6S/c1-24(2,3)33-23(28)25-17-10-5-11-18-26(19-16-20-12-6-4-7-13-20)34(31,32)22-15-9-8-14-21(22)27(29)30/h4,6-9,12-15H,5,10-11,16-19H2,1-3H3,(H,25,28) |
Clé InChI |
YMSSEXNCRPGJMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


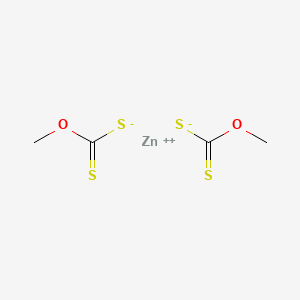



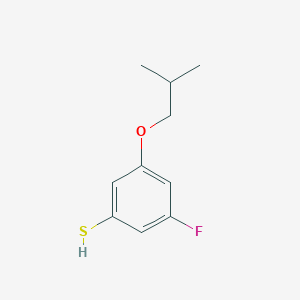

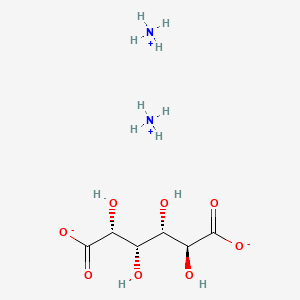
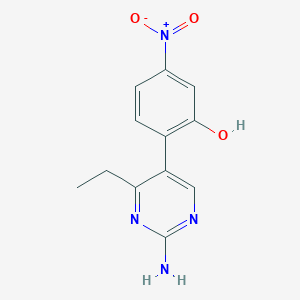

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

